molecular formula C16H16N2O3 B14804269 3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide

3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide

Cat. No.: B14804269
M. Wt: 284.31 g/mol
InChI Key: CZYMRTWVHXNNBW-UHFFFAOYSA-N
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Description

3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide is an organic compound with the molecular formula C16H16N2O3 and a molecular weight of 284.30984 g/mol . This compound is characterized by the presence of a benzamide group linked to a 3,4-dimethoxyphenyl moiety through a methylene bridge. It is a member of the Schiff base family, which are compounds typically formed by the condensation of primary amines with carbonyl compounds.

Preparation Methods

The synthesis of 3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 3-aminobenzamide . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and electronic properties.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide include other Schiff bases derived from different aldehydes and amines. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. Some examples include:

These compounds are unique in their specific interactions and applications, highlighting the versatility of Schiff bases in scientific research.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H16N2O3/c1-20-14-7-6-11(8-15(14)21-2)10-18-13-5-3-4-12(9-13)16(17)19/h3-10H,1-2H3,(H2,17,19)

InChI Key

CZYMRTWVHXNNBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC=CC(=C2)C(=O)N)OC

Origin of Product

United States

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